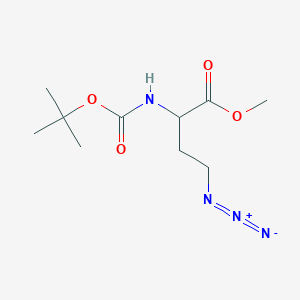

(S)-Methyl 4-azido-2-(Boc-amino)butanoate

Description

Significance of Non-Proteinogenic α-Amino Acids as Chiral Building Blocks

Non-proteinogenic α-amino acids, which are not among the 20 common amino acids found in proteins, offer a broader range of structural diversity for synthetic chemists. These unique building blocks are crucial in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved pharmacological properties such as enhanced stability and oral bioavailability. The incorporation of non-proteinogenic amino acids can introduce novel side chains and conformational constraints, leading to molecules with tailored biological activities.

Strategic Importance of Azido-Functionalized Amino Acids

Azido-functionalized amino acids are of particular strategic importance in organic synthesis. The azide (B81097) group is a versatile functional group that can participate in a wide range of chemical transformations. It is relatively stable to many common reaction conditions, allowing for its introduction early in a synthetic sequence. nih.gov The azide group can be readily converted to an amine via reduction, serving as a masked primary amine. nih.gov Furthermore, azides are key participants in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of triazole linkages. nih.gov This has profound implications for the synthesis of complex peptides, bioconjugation, and materials science. nih.gov

Overview of (S)-Methyl 4-azido-2-(Boc-amino)butanoate as a Synthetic Precursor

This compound is a chiral building block that embodies the advantageous features of both non-proteinogenic and azido-functionalized amino acids. The "(S)" designation indicates the stereochemistry at the α-carbon, which is derived from the naturally occurring L-amino acid, L-glutamic acid. The amine group at the 2-position is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is stable under a variety of conditions but can be easily removed with acid. nih.gov The azide group at the 4-position provides a handle for further functionalization, and the methyl ester at the 1-position offers a site for modification or can be hydrolyzed to the corresponding carboxylic acid.

This unique combination of functionalities makes this compound a valuable precursor for the synthesis of a range of complex nitrogen-containing molecules, including substituted piperidines, diaminopimelic acid derivatives, and macrocyclic compounds.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties and synthetic routes to this compound is essential for its effective utilization in organic synthesis.

Key Chemical Properties

The chemical reactivity of this compound is dictated by its distinct functional groups.

| Property | Description |

| Molecular Formula | C10H18N4O4 |

| Molecular Weight | 258.27 g/mol |

| Chirality | The (S)-configuration at the α-carbon is a key feature, providing stereochemical control in subsequent reactions. |

| Boc-Protecting Group | The tert-butoxycarbonyl group protects the α-amino group and is stable to a wide range of reaction conditions, except for strong acids. |

| Azido (B1232118) Group | The terminal azide is a versatile functional group that can be reduced to an amine or participate in cycloaddition reactions. |

| Methyl Ester | The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. |

Synthetic Routes

The synthesis of this compound typically starts from readily available chiral precursors, most commonly L-glutamic acid or its derivatives. A common synthetic strategy involves the following key steps:

Protection of the α-amino group: The synthesis often begins with the protection of the amino group of L-glutamic acid with a Boc group.

Esterification: The carboxylic acid groups are typically converted to methyl esters.

Conversion of the γ-carboxylic acid to a leaving group: The γ-carboxylic acid is selectively converted into a good leaving group, such as a tosylate or mesylate, often after reduction to the corresponding alcohol.

Introduction of the azide: The leaving group is then displaced by an azide nucleophile, such as sodium azide, in an SN2 reaction to introduce the terminal azide group.

An alternative approach can start from L-aspartic acid, where the side chain is extended by one carbon before the introduction of the azide functionality.

Applications in the Synthesis of Heterocyclic Compounds

The unique structural features of this compound make it an excellent starting material for the synthesis of various heterocyclic compounds, particularly those containing nitrogen.

Precursor to Substituted Piperidin-2-ones

Piperidin-2-ones are important structural motifs found in many natural products and pharmaceuticals. This compound can be strategically employed in the synthesis of chiral piperidin-2-ones. A general synthetic approach involves the reduction of the azide group to an amine, followed by intramolecular cyclization. This cyclization can be promoted by the formation of an amide bond between the newly formed amine and the methyl ester at the 1-position. The stereochemistry at the α-carbon of the starting material is retained throughout the synthesis, leading to the formation of enantiomerically pure piperidin-2-one derivatives.

Role in the Synthesis of Diaminopimelic Acid (DAP) Derivatives

Meso-diaminopimelic acid (DAP) is a crucial component of the peptidoglycan cell wall of most bacteria, making the enzymes involved in its biosynthesis attractive targets for the development of new antibiotics. mostwiedzy.plmdpi.com this compound serves as a valuable precursor for the synthesis of various DAP analogues, which can be used to study these enzymes and as potential antibacterial agents.

The synthesis of DAP derivatives from this precursor typically involves the transformation of the azide and methyl ester groups into the second amino and carboxylic acid functionalities, respectively. The existing chiral center provides a stereochemical anchor for the construction of the new stereocenters present in the final DAP analogue.

Utility in the Construction of Macrocyclic Structures

Macrocyclic compounds, particularly peptides, often exhibit unique biological activities due to their constrained conformations. The dual functionality of the azido and ester groups in this compound makes it a useful building block for the synthesis of macrocyclic structures.

A common strategy involves incorporating the precursor into a linear peptide chain. The terminal azide and the carboxylic acid (after deprotection of the methyl ester) can then be utilized in an intramolecular cyclization reaction. For example, an intramolecular "click" reaction between the azide and an alkyne-containing amino acid at the other end of the peptide chain can be used to form a triazole-containing macrocycle. Alternatively, the azide can be reduced to an amine, which can then form an amide bond with the carboxylic acid to close the macrocycle.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQHQNKUOJENPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Methyl 4 Azido 2 Boc Amino Butanoate

Stereoselective Synthesis Approaches

The critical stereochemical feature of (S)-Methyl 4-azido-2-(Boc-amino)butanoate is the (S)-configuration at the α-carbon (C-2). Synthetic strategies are therefore designed to either start with a chiral precursor that already possesses this configuration or to create it through enantioselective methods.

Enantioselective Routes to the Chiral Butanoate Scaffold

A prevalent and efficient strategy for obtaining the chiral butanoate scaffold is to utilize a "chiral pool" approach, starting from readily available and enantiomerically pure amino acids. L-glutamic acid and L-aspartic acid are common starting materials.

For instance, a common route begins with L-glutamic acid. The synthesis of the target molecule often proceeds via an intermediate such as (S)-2-(Boc-amino)-4-hydroxybutanoate. A typical sequence involves the protection of the amino group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid moieties. Subsequently, the side-chain carboxylic acid can be selectively reduced to a primary alcohol. This reduction can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH3·THF) or by converting the carboxylic acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH4). This sequence effectively produces a chiral 4-hydroxybutanoate (B1227057) derivative with the desired (S)-stereochemistry at the C-2 position intact.

An alternative enantioselective approach involves the asymmetric hydrogenation of a dehydroamino acid precursor. While not as commonly reported for this specific molecule, this method is a powerful tool in amino acid synthesis. It would involve the preparation of a 2-(Boc-amino)-4-azidobut-2-enoate derivative, followed by hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to stereoselectively form the (S)-enantiomer.

Diastereoselective Control in Precursor Synthesis

In synthetic routes that build the chiral scaffold from acyclic precursors, diastereoselective reactions are crucial. For instance, if the butanoate chain is assembled through an aldol (B89426) reaction or a Michael addition, controlling the stereochemistry of newly formed chiral centers is paramount.

One potential diastereoselective route could involve the addition of a nucleophile to a chiral α-amino aldehyde. For example, a protected (S)-alaninal could react with a two-carbon nucleophile. The stereochemical outcome of such a reaction is often governed by Felkin-Anh or Cram chelation models, where the existing stereocenter at C-2 directs the approach of the nucleophile to form one diastereomer preferentially. Subsequent functional group manipulations would then lead to the desired butanoate scaffold.

Functional Group Introduction Strategies

The introduction of the azido (B1232118) group at the C-4 position is a key transformation in the synthesis of this compound. This is typically achieved after the chiral center at C-2 is established.

Azido Group Incorporation at the Butanoate C-4 Position

The primary methods for introducing the azide (B81097) functionality at the C-4 position involve nucleophilic substitution reactions.

The most direct and widely used method for introducing the azido group at the C-4 position is through a nucleophilic substitution (SN2) reaction. This strategy relies on a precursor molecule where the C-4 position bears a good leaving group. A common precursor is methyl (S)-2-(Boc-amino)-4-hydroxybutanoate, which can be synthesized from L-glutamic acid as described previously.

The hydroxyl group at the C-4 position is a poor leaving group and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding sulfonate ester. This transformation does not affect the stereocenter at C-2.

Once the leaving group is in place, the azido group is introduced by reacting the tosylate or mesylate with an azide salt, most commonly sodium azide (NaN3). This SN2 reaction proceeds with inversion of configuration at the C-4 carbon, although in this specific case, the C-4 is typically not a stereocenter. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the displacement.

| Starting Material | Reagents | Intermediate | Reagents for Azidation | Product | Typical Yield |

| Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate | 1. MsCl, Et3N, DCM2. NaN3, DMF | Methyl (S)-2-(Boc-amino)-4-(mesyloxy)butanoate | NaN3, DMF | This compound | Good to Excellent |

| Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate | 1. TsCl, Pyridine2. NaN3, DMF | Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate | NaN3, DMF | This compound | Good to Excellent |

An alternative and powerful strategy for the regioselective introduction of an azido group involves the ring-opening of an epoxide. This approach can offer excellent control over the position of the azide and adjacent hydroxyl group.

In a hypothetical route for the synthesis of the target molecule, a precursor such as methyl (S)-2-(Boc-amino)but-3-enoate could be subjected to epoxidation, for instance using meta-chloroperoxybenzoic acid (m-CPBA), to form a chiral epoxide. The subsequent ring-opening of this epoxide with an azide nucleophile would be highly regioselective. In general, the azide will attack the less sterically hindered carbon of the epoxide. Depending on the reaction conditions (acidic or basic), the regioselectivity can be controlled. For terminal epoxides, the attack at the terminal carbon is generally favored under neutral or basic conditions.

N-Protection with tert-Butoxycarbonyl (Boc) Group

The protection of the α-amino group is a critical first step in the synthesis of this compound, preventing unwanted side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under specific acidic conditions. researchgate.net

Standard Boc Protection Protocols

The standard method for introducing the Boc group onto the α-amino acid precursor, such as L-2-amino-4-azidobutanoic acid or its precursors like L-homoserine or L-aspartic acid, involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically performed in the presence of a base to neutralize the acidic proton of the amino group, facilitating its nucleophilic attack on the anhydride.

Commonly employed conditions include reacting the amino acid with (Boc)₂O in a mixed solvent system, such as dioxane/water or tetrahydrofuran (B95107)/water, with a base like sodium hydroxide (B78521) or sodium bicarbonate. Alternatively, organic bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) in an organic solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) can be used. mdpi.com The reaction is generally carried out at room temperature and proceeds to completion, yielding the N-Boc protected amino acid with high purity.

Table 1: Representative Conditions for N-Boc Protection

| Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|

| (Boc)₂O | NaOH / NaHCO₃ | Dioxane / Water | >90% |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | >95% |

| (Boc)₂O | DMAP (catalytic) / TEA | Acetonitrile | High |

Orthogonal Protection Strategies

In more complex syntheses, particularly in solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential. This strategy allows for the selective removal of one protecting group in the presence of others. The Boc group is a key component of the Boc/Bzl (benzyl) protection scheme. In this approach, the N-terminal α-amino group is protected with the acid-labile Boc group, while side-chain functional groups are protected with groups like benzyl (B1604629) esters or ethers, which are cleaved under harsher hydrogenolysis conditions.

A more distinct orthogonal pairing is the Fmoc/tBu strategy, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the α-amino protection, and acid-labile tert-butyl (tBu) based groups protect the side chains. The stability of the Boc group to the basic conditions (e.g., piperidine) used for Fmoc removal makes it suitable for protecting side-chain amino functions (e.g., in lysine (B10760008) or ornithine) in an Fmoc-based SPPS. This orthogonality ensures that the side-chain Boc group remains intact while the N-terminal Fmoc group is cleaved for peptide chain elongation. nih.gov

Methyl Ester Formation and Stability

The carboxyl group of the N-Boc protected amino acid precursor, (S)-4-Azido-2-(Boc-amino)butanoic acid, must be converted to its methyl ester to yield the target compound. This transformation requires mild conditions to avoid premature cleavage of the Boc protecting group or racemization of the chiral center.

Esterification Techniques for Carboxylic Acid Precursors

Several methods are available for the esterification of N-protected amino acids.

Fischer Esterification: While a classic method, direct acid-catalyzed esterification with methanol (B129727) (e.g., using HCl or H₂SO₄) can risk partial cleavage of the acid-sensitive Boc group. Careful control of reaction conditions is necessary.

Alkylation with Methyl Halides: The carboxylate salt of the N-Boc amino acid can be reacted with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This method is generally mild and compatible with the Boc group.

TMSCl/Methanol System: A convenient and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol. This system generates anhydrous HCl in situ, which catalyzes the esterification under relatively mild conditions that are often compatible with the Boc group. This method has been shown to produce amino acid methyl esters in good to excellent yields with minimal racemization.

Carbodiimide-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in peptide coupling, can activate the carboxylic acid towards reaction with methanol. The addition of a catalyst like DMAP can accelerate the reaction. nih.gov

Table 2: Comparison of Methyl Esterification Methods for N-Boc-Amino Acids

| Method | Reagents | Key Advantages | Potential Issues |

|---|---|---|---|

| Alkylation | MeI, K₂CO₃ in DMF | Mild conditions, good compatibility with Boc group. nih.gov | Methyl iodide is toxic. |

| TMSCl/Methanol | TMSCl, Methanol | Efficient, convenient, and generally low racemization. | In situ acid generation requires monitoring. |

| Carbodiimide | DCC or EDC, DMAP, Methanol | High activation of carboxyl group. | Formation of urea (B33335) byproducts requires purification. nih.gov |

| Thionyl Chloride | SOCl₂, Methanol | Highly reactive. | Harsh conditions can cleave the Boc group. mdpi.com |

Chemoenzymatic Synthesis of this compound and its Precursors

Chemoenzymatic approaches offer powerful alternatives for the synthesis of chiral molecules, leveraging the high stereoselectivity of enzymes to establish key chiral centers. While a direct one-pot chemoenzymatic synthesis of the final target molecule is not commonly reported, enzymes can be instrumental in preparing its chiral precursors.

Enzymatic methods are particularly useful for the asymmetric synthesis of non-canonical amino acids. For example, transaminases can be used for the stereoselective amination of a keto-acid precursor. More relevant to the synthesis of this compound, enzymes like dehydrogenases and esterases can be employed.

A potential chemoenzymatic route could involve the use of an engineered glutamate (B1630785) dehydrogenase or an amine dehydrogenase. These enzymes can catalyze the reductive amination of a suitable γ-keto acid, such as 2-oxo-4-azidobutanoic acid, using ammonia (B1221849) as the amine source to produce the desired (S)-amino acid backbone with high enantiomeric excess.

Alternatively, lipases or esterases could be employed in the kinetic resolution of a racemic intermediate. For instance, a racemic N-Boc-4-azido-2-aminobutanoic acid methyl ester could be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-methyl ester unreacted and allowing for separation. This approach is widely used for producing enantiomerically pure amino acids and their derivatives.

Table 3: Potential Enzymatic Steps in Precursor Synthesis

| Enzyme Class | Reaction Type | Application | Advantage |

|---|---|---|---|

| Amine Dehydrogenase | Reductive Amination | Asymmetric synthesis of the amino acid from a keto-acid precursor. | High stereoselectivity, high atom economy. |

| Lipase / Esterase | Kinetic Resolution | Separation of a racemic ester intermediate. | Mild reaction conditions, high enantioselectivity. |

| Methionine Adenosyltransferase | Enzymatic Synthesis | Can be used to synthesize S-adenosyl-L-methionine analogs. | High specificity for complex molecule synthesis. |

Advanced Synthetic Techniques

Advanced synthetic methodologies offer significant advantages in terms of efficiency, safety, and stereochemical control for the production of complex chiral molecules like this compound. These techniques, including flow chemistry and catalytic asymmetric synthesis, are pivotal in overcoming the challenges associated with traditional batch processing and in enabling the construction of specific stereoisomers.

Flow Chemistry Applications in Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering enhanced safety, reproducibility, and scalability compared to conventional batch methods. chimia.chuc.pt While specific literature detailing a complete end-to-end flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to key steps in its synthesis, particularly those involving hazardous reagents or intermediates.

The introduction of the azide group is a critical transformation in the synthesis of the target molecule. Azide compounds, such as sodium azide or hydrazoic acid, are potentially explosive and hazardous to handle in large quantities in batch reactors. Flow chemistry mitigates these risks by utilizing small reactor volumes, where only a minimal amount of the hazardous material is present at any given moment. This allows for the use of reaction conditions, such as higher temperatures and pressures, that might be unsafe in a batch setting, often leading to significantly reduced reaction times and improved yields. uc.pt

The synthesis of non-proteinogenic amino acids and their derivatives has been successfully demonstrated using flow chemistry systems. mdpi.comchemistryviews.org For instance, the synthesis of β-azido carbonyl compounds has been achieved under flow conditions, highlighting the applicability of this technology for key transformations relevant to the target molecule. acs.org Automated fast-flow instruments have been developed for solid-phase peptide synthesis (SPPS), demonstrating the capability for rapid, consecutive reactions to build complex amino acid chains, a principle that can be adapted for the synthesis of specialized amino acid derivatives. chimia.chamidetech.com

A hypothetical flow process for the azidation step in the synthesis of this compound could involve pumping a solution of a suitable precursor, such as (S)-Methyl 2-(Boc-amino)-4-bromobutanoate or a corresponding mesylate/tosylate, and a solution of an azide source (e.g., sodium azide in a suitable solvent) through a heated microreactor or packed-bed reactor. The precise control over residence time, temperature, and stoichiometry within the flow system can maximize the conversion to the desired product while minimizing the formation of byproducts. mdpi.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Azidation

| Parameter | Conventional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large quantities of potentially explosive azide compounds. | Significantly improved safety profile with small reactor volumes and minimal reagent holdup. |

| Reaction Time | Can range from several hours to days. | Typically reduced to seconds or minutes due to enhanced heat and mass transfer. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending operational time ("scaling out") or using parallel reactors. |

| Process Control | Less precise control over temperature and mixing, potential for hotspots. | Precise, automated control over reaction parameters (temperature, pressure, residence time). |

| Byproduct Formation | Higher potential for side reactions due to longer reaction times and temperature gradients. | Minimized side reactions lead to higher product purity and easier workup. chimia.ch |

Catalytic Asymmetric Synthesis of Chiral Intermediates

The stereochemistry at the C2 position is a critical feature of this compound. Catalytic asymmetric synthesis provides the most elegant and efficient route to establish this chirality, avoiding the need for chiral auxiliaries or the resolution of racemic mixtures. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net

Several strategies in catalytic asymmetric synthesis are applicable to the formation of the chiral α-amino acid core. These include the asymmetric hydrogenation of prochiral enamides, the alkylation of glycine-derived Schiff bases using phase-transfer catalysis, and the enantioselective azidation of α,β-unsaturated carbonyl compounds. nih.govnih.gov

One prominent approach involves the enantioselective synthesis of α-chiral azides. rsc.org This can be achieved through various catalytic transformations. For example, a method for the catalytic enantioselective synthesis of chiral α-azido ketones from racemic α-bromo ketones has been developed using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst. organic-chemistry.org This methodology could be adapted to synthesize a key intermediate, which can then be further elaborated to the target molecule. The process achieves high enantioselectivity and is versatile for creating bonds to nitrogen. organic-chemistry.org

Another powerful strategy is the catalytic asymmetric transformation of organic azides themselves. nih.gov This approach focuses on converting a prochiral azide or a racemic azide into a single enantiomer through processes like kinetic resolution. While direct catalytic asymmetric azidation of C-H bonds is challenging, significant progress has been made in the enantioselective azidation of other functional groups. nih.govresearchgate.net

The table below summarizes representative catalytic systems that could be applied to synthesize key chiral intermediates for this compound, based on transformations of similar substrates.

Table 2: Examples of Catalytic Asymmetric Systems for Chiral Intermediate Synthesis

| Catalyst Type | Substrate Type | Transformation | Typical Yield | Typical Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Chiral Phase-Transfer Catalyst (Quaternary Ammonium Salt) | Racemic α-bromo ketone | Enantioselective Azidation | High | Up to 95% | organic-chemistry.org |

| Chiral BINOL Aldehyde System | N-unprotected amino ester | Asymmetric α-functionalization | Moderate to High | Good to Excellent | frontiersin.org |

| Copper(II)-BOX Complex | Isatin-derived ketimine | Asymmetric Alkylation | 69-84% | 96-98% | nih.gov |

| Chiral Ni(II) Complex of Schiff Base | Glycine Schiff base | Asymmetric Alkylation | >80% | >99% | nih.govmdpi.com |

These catalytic methods provide a direct pathway to the essential chiral backbone of the target molecule, ensuring high enantiopurity, which is crucial for its intended applications in peptide synthesis and drug discovery. researchgate.net

Chemical Transformations and Reactivity of S Methyl 4 Azido 2 Boc Amino Butanoate

Reactivity of the Azido (B1232118) (–N₃) Group

The azido group is an energetic and versatile functional group in organic synthesis. It serves as a robust precursor to amines and participates in highly selective cycloaddition reactions, making it a cornerstone of modern synthetic chemistry. dntb.gov.ua

Reduction of Azide (B81097) to Amine

The conversion of the azido group to a primary amine is a fundamental and widely used transformation. This reduction is desirable because the azido group often serves as a "masked" amine, which is stable and unreactive under conditions where a free amine might interfere with other synthetic steps. organic-chemistry.orgmtak.hu Several reliable methods exist for this conversion, each with its own advantages regarding selectivity and reaction conditions.

Catalytic hydrogenation is a common and efficient method for reducing azides to primary amines. organic-chemistry.org The reaction typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. For a substrate like (S)-Methyl 4-azido-2-(Boc-amino)butanoate, this process yields (S)-methyl 4-amino-2-(Boc-amino)butanoate.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. nih.govgoogle.com The reaction is generally clean and high-yielding. The choice of solvent is typically a polar protic solvent such as methanol (B129727) or ethanol. The reaction proceeds smoothly under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized apparatus. nih.gov A key advantage of this method is that the byproducts are innocuous (nitrogen gas), and the catalyst can be easily removed by filtration. However, care must be taken when other reducible functional groups are present in the molecule, as catalysts like Pd/C can also reduce double bonds or remove certain protecting groups.

Table 1: Representative Conditions for Catalytic Hydrogenation of Azides

| Catalyst | Hydrogen Source | Typical Solvent | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (gas) | Methanol, Ethanol | Highly efficient; easy removal of catalyst by filtration. |

| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Ethanol, Acetic Acid | Effective catalyst, often used in acidic media. |

| Raney Nickel | H₂ (gas) | Ethanol | Cost-effective and highly active catalyst. google.com |

The Staudinger reduction offers an exceptionally mild alternative for converting azides to amines, making it ideal for substrates with sensitive functional groups that might not tolerate catalytic hydrogenation. organic-chemistry.orgnih.gov The reaction proceeds in two distinct steps. First, the azide is treated with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), which results in the formation of an iminophosphorane (or aza-ylide) intermediate with the loss of dinitrogen gas. wikipedia.orgalfa-chemistry.com In the second step, this intermediate is hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of N₂ through a four-membered ring transition state to form the iminophosphorane. alfa-chemistry.com The subsequent hydrolysis is driven by the formation of the very stable P=O double bond in the phosphine oxide byproduct. organic-chemistry.org The entire process is highly chemoselective, leaving esters, Boc-protecting groups, and other sensitive functionalities intact. mtak.hu

A significant variant is the Staudinger ligation, a powerful tool in chemical biology where an electrophilic trap is incorporated into the phosphine reagent, allowing for the formation of a stable amide bond prior to hydrolysis. acs.org

Table 2: Key Reagents in Staudinger Reduction

| Reagent | Solvent System | Byproduct | Advantages |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | THF / Water | Triphenylphosphine oxide | Very mild conditions, high chemoselectivity. wikipedia.org |

| Tributylphosphine (PBu₃) | THF / Water | Tributylphosphine oxide | Byproduct is more soluble in organic solvents, aiding purification. wikipedia.org |

While not a direct method for azide reduction, reductive amination is a powerful strategy for further functionalizing the primary amine obtained from the reduction of this compound. This two-step sequence involves first reducing the azide to the corresponding primary amine, (S)-methyl 4-amino-2-(Boc-amino)butanoate, using methods described above (e.g., catalytic hydrogenation or Staudinger reduction).

In the second step, this newly formed primary amine is reacted with an aldehyde or ketone to form a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an intermediate imine, which is reduced in situ by a mild reducing agent. masterorganicchemistry.com A common and effective reagent for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

For example, the reduction product of the title compound's corresponding acid, (S)-4-Amino-2-(tert-butoxycarbonylamino)butanoic acid, can undergo selective mono-N-benzylation via reductive amination with benzaldehyde, followed by N-methylation using formaldehyde. chemspider.com This highlights the utility of this strategy in creating specifically substituted diamino acid derivatives.

Click Chemistry Reactions of the Azido Group

The azido group is a key participant in one of the most powerful and widely recognized "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction is celebrated for its high efficiency, reliability, stereospecificity, and biocompatibility. medchemexpress.com It allows for the covalent linking of two molecular fragments—one bearing an azide and the other a terminal alkyne—under mild conditions.

This compound is an ideal substrate for CuAAC reactions. Its terminal azide reacts exclusively with terminal alkynes in the presence of a copper(I) catalyst to form a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring. nih.govthieme-connect.de This transformation is extremely robust and tolerant of a wide array of functional groups, including the ester and Boc-carbamate present in the molecule.

The active Cu(I) catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. nih.gov The reaction proceeds readily in various solvents, including mixtures of water with t-butanol or THF. The resulting triazole linkage is not just a passive linker; its chemical stability and ability to participate in hydrogen bonding make it a useful isostere for the amide bond in peptidomimetic studies. nih.gov This reaction has been used to link azidated amino acids, such as azidohomoalanine, to various alkyne-containing molecules, yielding triazole-functionalized amino acids with high efficiency. nih.gov

Table 3: Example of a CuAAC Reaction with an Azido Amino Acid Derivative

| Azide Substrate | Alkyne Partner | Catalyst System | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Phenylacetylene | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 1,4-Disubstituted 1,2,3-triazole |

| This compound | Propargyl alcohol | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 1,4-Disubstituted 1,2,3-triazole |

| This compound | 1-Ethynylcyclohexene | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 1,4-Disubstituted 1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent linkage of molecules in complex biological environments without the need for a toxic copper catalyst. The reaction proceeds rapidly between an azide and a strained cyclooctyne (B158145), driven by the release of ring strain in the alkyne.

While specific literature detailing the SPAAC reaction of this compound is not extensively available, the general principles of this reaction are well-established. The azide group of the butanoate derivative would react with various cyclooctyne reagents, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole linkage. The reaction rate is influenced by the specific cyclooctyne used, with more strained systems generally exhibiting faster kinetics.

Table 1: Representative Strained Alkynes for SPAAC Reactions

| Alkyne | Common Abbreviation | Key Features |

| Dibenzocyclooctyne | DBCO | High reactivity, commercially available. |

| Bicyclononyne | BCN | Good balance of stability and reactivity. |

| Difluorinated cyclooctyne | DIFO | High reactivity, but can be less stable. |

Inverse Electron Demand Diels-Alder Reactions (e.g., with Tetrazines)

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation that involves the rapid cycloaddition of an electron-rich dienophile with an electron-poor diene, most commonly a tetrazine. While the azide group itself does not directly participate as the dienophile in the classical sense, its presence on the this compound scaffold allows for the introduction of this molecule into systems where a tetrazine-bearing component is present.

For instance, the azide could first be converted to a strained alkyne or alkene via other chemical modifications, which could then readily participate in IEDDA reactions. Alternatively, the azide could be used as a handle to attach the molecule to a larger scaffold that already contains a suitable dienophile for reaction with a tetrazine. The reaction is exceptionally fast and proceeds with high specificity, making it a valuable tool for bioconjugation. nih.govgoogle.com

Alternative Azide Transformations

Beyond cycloaddition reactions, the azide group of this compound can undergo other important transformations, leading to the formation of different heterocyclic systems or reactive intermediates.

Formation of Triazoles and Tetrazoles

The azide group is a precursor for the synthesis of both triazoles and tetrazoles.

Triazoles: The most common method for triazole formation is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. In the context of this compound, this would involve its reaction with a terminal or internal alkyne. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), which provides excellent regioselectivity for the 1,4-disubstituted triazole isomer. frontiersin.orgscispace.comresearchgate.netraco.cat

Tetrazoles: Tetrazoles can be synthesized from azides by reaction with nitriles, a process often catalyzed by a Lewis acid such as zinc(II) bromide. researchgate.netnih.gov This [3+2] cycloaddition provides a direct route to 5-substituted tetrazoles. The reaction of this compound with a nitrile would yield a tetrazole derivative, expanding the range of heterocyclic structures accessible from this starting material. researchgate.netchalcogen.rocapes.gov.br

Nitrene Chemistry and Rearrangements

Upon thermolysis or photolysis, organic azides can extrude dinitrogen gas to generate highly reactive nitrene intermediates. The resulting nitrene can then undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds to form aziridines, or rearrangements.

Transformations of the N-Boc Protected Amine

The N-Boc protecting group on the amine functionality of this compound provides a stable yet readily cleavable handle for further synthetic manipulations.

Deprotection Strategies for the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability to a broad range of reaction conditions and its facile removal under acidic conditions.

Acidic Deprotection: The most common method for the deprotection of the Boc group is treatment with a strong acid. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or ethyl acetate) are highly effective. rsc.orgresearchgate.netcommonorganicchemistry.comresearchgate.netresearchgate.netnih.govacsgcipr.orgrsc.orgreddit.com The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to liberate the free amine.

Table 2: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to room temperature | Highly effective, but TFA is corrosive and requires careful handling. |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or other organic solvents, 0 °C to room temperature | A common and effective alternative to TFA. commonorganicchemistry.com |

The choice of deprotection conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule. For this compound, the methyl ester could potentially be susceptible to hydrolysis under strongly acidic aqueous conditions, although in anhydrous acidic conditions typically used for Boc deprotection, the ester is generally stable.

Amine Functionalization Post-Deprotection

Once the primary amine of (S)-Methyl 4-azido-2-aminobutanoate is exposed, it serves as a nucleophilic handle for a variety of subsequent chemical transformations, enabling the construction of more complex molecules.

The free amine readily participates in amide bond formation when reacted with a carboxylic acid in the presence of a coupling reagent. This is a cornerstone reaction in peptide synthesis and medicinal chemistry. Standard coupling protocols often employ a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. peptide.combachem.com The role of the additive is to form a reactive ester intermediate that couples with the amine, minimizing the risk of racemization. researchgate.netpeptide.com The reaction is typically carried out in aprotic polar solvents like N,N-Dimethylformamide (DMF) or DCM. peptide.comnih.gov

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Characteristics |

| EDC·HCl | HOBt | DMF, DCM | Water-soluble carbodiimide; byproduct is easily removed by aqueous workup. researchgate.netpeptide.com |

| DIC | HOBt, Oxyma Pure | DMF, DCM | Urea (B33335) byproduct is soluble in organic solvents, suitable for solid-phase synthesis. bachem.compeptide.com |

| HBTU / HATU | DIPEA (Base) | DMF | Highly efficient uronium/aminium salt-based reagents. bachem.com |

| BOP | DIPEA (Base) | DMF | Phosphonium-based reagent that minimizes dehydration side reactions. researchgate.net |

The deprotected primary amine can be converted into ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively. noaa.govnih.gov These reactions are typically addition reactions where the nucleophilic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate. nih.gov This transformation provides a straightforward route to introduce these important pharmacophores. Thioureas can also be synthesized through multi-step procedures, for instance, by first converting the amine to an isothiocyanate using a reagent like thiophosgene, followed by reaction with ammonia (B1221849) or another amine. nih.govrsc.org Alternative methods for thiourea (B124793) synthesis include reacting an amine with carbon disulfide or using isocyanides with elemental sulfur. nih.govorganic-chemistry.org

Table 4: Synthesis of Ureas and Thioureas

| Target Functional Group | Reactant | Reaction Type |

| Urea | Isocyanate (R-N=C=O) | Nucleophilic Addition |

| Thiourea | Isothiocyanate (R-N=C=S) | Nucleophilic Addition |

Further functionalization of the primary amine can be achieved through N-alkylation and N-acylation reactions.

N-Alkylation: Traditional methods for N-alkylation often involve the use of alkyl halides. nih.govmonash.edu However, these reactions can suffer from poor selectivity, leading to over-alkylation. Modern catalytic approaches, such as the "borrowing hydrogen" methodology, utilize alcohols as alkylating agents in the presence of a transition metal catalyst. nih.govresearchgate.net This method is more atom-economical and produces water as the only byproduct. researchgate.net

N-Acylation: The amine can be acylated using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. This reaction is a fundamental transformation for introducing acyl groups onto an amine.

Table 5: N-Alkylation and N-Acylation Methods

| Transformation | Reagent Class | Typical Conditions |

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Alkylation (Catalytic) | Alcohols | Ru or Ir catalyst, Heat |

| N-Acylation | Acyl Chlorides / Anhydrides | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) |

Modifications of the Methyl Ester

The methyl ester group provides another site for chemical modification, primarily through hydrolysis to a carboxylic acid or reduction to a primary alcohol.

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a reaction known as saponification. nih.gov Common reagents include aqueous solutions of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a co-solvent such as THF or methanol. thieme-connect.degoogle.com While the Boc group is generally stable to basic conditions, care must be taken with other functionalities in the molecule, and reaction conditions should be optimized to prevent potential side reactions like racemization at the alpha-carbon. thieme-connect.decdnsciencepub.com

Reduction: The methyl ester can be selectively reduced to the corresponding primary alcohol. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), often used in a solvent system like THF-methanol. researchgate.net This reagent is generally chemoselective for esters and ketones and is unlikely to reduce the azide or a carboxylic acid that might be present after saponification. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require more stringent anhydrous conditions and may affect other functional groups. core.ac.ukorganic-chemistry.org

Table 6: Common Transformations of the Methyl Ester Group

| Transformation | Product Functional Group | Reagent(s) | Typical Solvent(s) |

| Hydrolysis | Carboxylic Acid | LiOH or NaOH | THF / H₂O, MeOH / H₂O |

| Reduction | Primary Alcohol | NaBH₄ | THF / MeOH |

Hydrolysis to Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, (S)-4-azido-2-(Boc-amino)butanoic acid, under basic conditions. This transformation, known as saponification, is a fundamental reaction in peptide synthesis and the modification of amino acid derivatives. cdnsciencepub.comthieme-connect.de

The reaction is typically carried out using an alkali metal hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like methanol, ethanol, or tetrahydrofuran (B95107) (THF) to ensure the solubility of the starting material. libretexts.org The use of milder bases like lithium hydroxide is often preferred in peptide chemistry to minimize side reactions. libretexts.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is fully consumed. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation or extraction of the free carboxylic acid.

It is crucial to control the reaction conditions, as the presence of a strong base can pose a risk of racemization at the α-carbon. thieme-connect.de

Table 1: Illustrative Conditions for Hydrolysis

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| LiOH | THF/H₂O | 0 - 25 | 1 - 4 | (S)-4-azido-2-(Boc-amino)butanoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. nih.gov For this compound, this allows for the conversion of the methyl ester into other esters, which can be useful for modifying the physical properties of the molecule or for specific synthetic strategies.

Under basic conditions, an alkoxide, such as sodium ethoxide in ethanol, can be used to convert the methyl ester to an ethyl ester. To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent.

Acid-catalyzed transesterification, on the other hand, typically involves heating the ester in the presence of an acid catalyst (e.g., sulfuric acid) and a large excess of the desired alcohol.

Table 2: Representative Transesterification Reactions

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethanol | Sodium Ethoxide | Ethanol, reflux | (S)-Ethyl 4-azido-2-(Boc-amino)butanoate |

Amidation with Amines

The methyl ester of this compound can be converted to the corresponding amide through reaction with a primary or secondary amine. This direct amidation, or aminolysis, often requires elevated temperatures or the use of a catalyst. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the ester carbonyl group.

For less reactive amines, the carboxylic acid (obtained from hydrolysis of the methyl ester) is typically activated with a coupling agent (e.g., DCC, EDC) before being treated with the amine. However, direct conversion from the ester is also possible, particularly with more nucleophilic amines or under specific catalytic conditions.

Table 3: Examples of Amidation Reactions

| Amine | Conditions | Product |

|---|---|---|

| Benzylamine | Heat | (S)-N-Benzyl-4-azido-2-(Boc-amino)butanamide |

Reduction to Alcohol or Aldehyde

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (S)-tert-butyl (1-azido-4-hydroxybutan-2-yl)carbamate. However, a milder reagent such as sodium borohydride (NaBH₄) in the presence of methanol can also be effective for the reduction of amino acid esters. researchgate.net

Reduction to Aldehyde: A partial reduction of the ester to the aldehyde, (S)-tert-butyl (1-azido-4-oxobutan-2-yl)carbamate, can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed at -78 °C to prevent over-reduction to the alcohol. beilstein-journals.org The resulting aldehyde is often unstable and prone to racemization, so it is generally used immediately in the next synthetic step. rsc.orgjst.go.jp

Table 4: Reduction Reactions of the Methyl Ester

| Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| NaBH₄/Methanol | THF | 50 | (S)-tert-butyl (4-azido-1-hydroxybutan-2-yl)carbamate |

Stereochemical Stability and Epimerization Studies of the Chiral Center

The stereochemical integrity of the chiral center at the α-carbon is a critical consideration in the reactions of this compound. The proton on this carbon is acidic due to its position adjacent to the carbonyl group of the ester. youtube.com Deprotonation under basic conditions leads to the formation of a planar enolate intermediate. stackexchange.comaklectures.com Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers, a process known as racemization or epimerization. libretexts.org

Similarly, acid-catalyzed enolization can also lead to racemization. youtube.com Therefore, reactions involving strong acids or bases, or those requiring elevated temperatures, carry a risk of compromising the stereochemical purity of the compound.

Table 5: Compound Names

| Compound Name |

|---|

| This compound |

| (S)-4-azido-2-(Boc-amino)butanoic acid |

| (S)-Ethyl 4-azido-2-(Boc-amino)butanoate |

| (S)-Benzyl 4-azido-2-(Boc-amino)butanoate |

| (S)-N-Benzyl-4-azido-2-(Boc-amino)butanamide |

| (S)-N,N-Diethyl-4-azido-2-(Boc-amino)butanamide |

| (S)-tert-butyl (1-azido-4-hydroxybutan-2-yl)carbamate |

| (S)-tert-butyl (1-azido-4-oxobutan-2-yl)carbamate |

| Benzylamine |

| Diethylamine |

| Ethanol |

| Benzyl (B1604629) alcohol |

| Lithium aluminum hydride |

| Sodium borohydride |

| Diisobutylaluminum hydride |

| Lithium hydroxide |

| Sodium hydroxide |

| Sulfuric acid |

| Dicyclohexylcarbodiimide (DCC) |

Applications of S Methyl 4 Azido 2 Boc Amino Butanoate As a Chiral Building Block in Complex Molecule Synthesis

Scaffold for Peptidomimetic and Oligomer Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The unique structural features of (S)-Methyl 4-azido-2-(Boc-amino)butanoate make it an excellent scaffold for the synthesis of various peptidomimetics and oligomers.

The Boc-protected amine and the methyl ester functionalities allow for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The azido (B1232118) group, being a bioorthogonal functional group, can be chemoselectively modified at various stages of the synthesis. For instance, the azide (B81097) can be reduced to an amine, which can then be acylated or alkylated to introduce diverse side chains, leading to the formation of non-proteinogenic amino acid residues within a peptide sequence.

Furthermore, the azide moiety can participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. This allows for the straightforward linkage of the amino acid scaffold to other molecules, including other peptide fragments, to create more complex oligomeric structures. The resulting 1,2,3-triazole ring can act as a peptide bond isostere, influencing the conformational properties of the resulting peptidomimetic.

| Functional Group | Application in Peptidomimetic/Oligomer Synthesis | Key Reactions |

| Boc-protected amine | Incorporation into peptide backbone | Deprotection (e.g., with TFA), amide bond formation |

| Methyl ester | C-terminal modification or peptide coupling | Saponification, amide bond formation |

| Azide | Introduction of diverse side chains, linkage to other molecules | Reduction to amine, CuAAC (Click Chemistry) |

| Chiral center | Control of stereochemistry | Retention of (S)-configuration |

Construction of Macrocyclic Structures Utilizing the Azide and Amine Functionalities

Macrocycles are of significant interest in drug discovery due to their conformational pre-organization, which can lead to high binding affinity and selectivity for biological targets. This compound is a valuable building block for the synthesis of macrocyclic peptides and peptidomimetics.

The presence of both an azide and a protected amine (which can be deprotected to a primary amine) within the same molecule provides two key functionalities for macrocyclization. After incorporation of this building block into a linear peptide precursor, several strategies can be employed for ring closure:

Intramolecular Azide-Alkyne Cycloaddition: A linear precursor containing the azido moiety from this compound and a terminal alkyne can undergo an intramolecular CuAAC reaction to form a triazole-containing macrocycle.

Intramolecular Amide Bond Formation: The Boc-protected amine can be deprotected, and the resulting free amine can be coupled with a C-terminal carboxylic acid of the linear precursor to form a lactam bridge.

Reductive Amination: The azide can be reduced to an amine, which can then participate in an intramolecular reductive amination with an aldehyde functionality elsewhere in the molecule.

These strategies allow for the synthesis of a diverse range of macrocyclic structures with varying ring sizes and conformational constraints.

Precursor for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The functional groups present in this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles.

The azide and the protected amine can be manipulated to participate in cyclization reactions. For example, reduction of the azide to a primary amine, followed by deprotection of the Boc group, would yield a diamine. This diamine can then be reacted with various electrophiles to form a range of heterocyclic systems. For instance, reaction with a dicarbonyl compound could lead to the formation of a diazepine (B8756704) ring.

Furthermore, intramolecular reactions can be envisioned. For example, after reduction of the azide and suitable modification of the ester group, an intramolecular cyclization could lead to the formation of substituted pyrrolidines or piperidines, which are common motifs in bioactive molecules. The stereocenter in the starting material would allow for the synthesis of these heterocycles in an enantiomerically pure form.

The ability to generate diverse heterocyclic structures from this chiral building block allows for its incorporation into a wide array of biologically relevant scaffolds. For instance, the synthesis of novel nucleoside analogs, where a heterocyclic base is attached to a sugar mimic derived from this compound, is a potential application. Additionally, its use in the synthesis of scaffolds for enzyme inhibitors, receptor agonists, or antagonists is an active area of research. The inherent chirality of the molecule is crucial in these applications, as the biological activity of such compounds is often highly dependent on their stereochemistry.

| Heterocyclic Ring System | Synthetic Strategy from this compound |

| Pyrrolidines/Piperidines | Intramolecular cyclization after reduction of azide and modification of ester. |

| Diazepines | Reaction of the corresponding diamine with dicarbonyl compounds. |

| Triazoles | Intermolecular or intramolecular azide-alkyne cycloaddition. |

Role in the Synthesis of Chiral Ligands and Catalysts

Chiral ligands and catalysts are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The stereogenic center and the versatile functional groups of this compound make it an attractive starting material for the synthesis of novel chiral ligands.

The amino and azide functionalities can be transformed into coordinating groups for metal ions. For example, the azide can be converted to a triazole via click chemistry, which can act as a ligand. The Boc-protected amine can be deprotected and modified to introduce other ligating atoms, such as phosphorus or sulfur. The resulting multidentate ligands can then be complexed with transition metals to form chiral catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The stereochemistry of the final catalyst, and thus its enantioselectivity, would be dictated by the (S)-configuration of the starting material.

Integration into Polymeric Materials via Click Chemistry

The field of materials science is increasingly focused on the development of functional polymers with well-defined architectures. The azide group in this compound makes it an ideal monomer or functionalizing agent for the synthesis of advanced polymeric materials via click chemistry.

Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides an efficient and highly specific method for incorporating this chiral building block into polymer chains. This can be achieved in several ways:

Polymerization: The molecule can be modified to contain a polymerizable group (e.g., a vinyl group) and then copolymerized with other monomers. The pendant azide groups can then be used for post-polymerization modification.

Grafting: The molecule can be "clicked" onto a pre-formed polymer backbone that contains alkyne functionalities.

Cross-linking: If the molecule is incorporated into polymer chains, the azide groups can be used to cross-link the chains by reacting with a dialkyne linker, leading to the formation of functional hydrogels or other cross-linked materials.

The incorporation of this chiral, amino acid-derived unit into polymers can impart specific properties to the material, such as biodegradability, biocompatibility, and chiral recognition capabilities.

Spectroscopic and Analytical Characterization Methodologies Focus on Structural Elucidation in Synthetic Schemes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

For (S)-Methyl 4-azido-2-(Boc-amino)butanoate, ¹H NMR spectroscopy is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups. The protons of the methyl ester would appear as a singlet, while the protons of the tert-butoxycarbonyl (Boc) protecting group would also present as a singlet, integrating to nine protons. The protons on the chiral backbone would exhibit more complex splitting patterns due to diastereotopicity and coupling with adjacent protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. libretexts.org The carbonyl carbons of the ester and the Boc group are expected to appear in the downfield region of the spectrum. docbrown.info The carbon atoms attached to electronegative nitrogen and oxygen atoms will also have characteristic chemical shifts. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH | ~5.0-5.5 | Broad Singlet | 1H |

| H-2 | ~4.2-4.4 | Multiplet | 1H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| H-4 | ~3.4-3.6 | Multiplet | 2H |

| H-3 | ~1.9-2.2 | Multiplet | 2H |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~172 |

| Boc C=O | ~155 |

| -C (CH₃)₃ | ~80 |

| C-2 | ~52 |

| -OC H₃ | ~52 |

| C-4 | ~50 |

| C-3 | ~32 |

| -C(C H₃)₃ | ~28 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, a high-resolution mass spectrum would provide the accurate mass of the molecular ion, confirming its elemental formula (C₁₀H₁₈N₄O₄).

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation of Boc-protected amines is well-documented and often involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group. reddit.com Other characteristic fragments would arise from the cleavage of the ester group and the alkyl chain. The presence of the azide (B81097) group might lead to the loss of N₂ (28 Da) under certain conditions.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 259.1355 | [M+H]⁺ |

| 203.0933 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 159.0878 | [M - Boc + H]⁺ |

| 131.0929 | [M - Boc - CO + H]⁺ |

| 101.0604 | [M - Boc - COOCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the azide, carbonyl groups of the ester and carbamate, and the N-H bond of the amine.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | ~3300-3400 |

| C-H Stretch (Alkyl) | ~2850-3000 |

| Azide (N₃) Stretch | ~2100 (strong, sharp) |

| C=O Stretch (Ester) | ~1740-1750 |

| C=O Stretch (Boc) | ~1690-1710 |

| N-H Bend (Amide) | ~1510-1530 |

| C-O Stretch (Ester) | ~1150-1250 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The enantiomeric purity of a chiral compound is a critical parameter, particularly in pharmaceutical applications. Chiral high-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers. mst.edu

For this compound, a chiral stationary phase (CSP) is required to resolve the (S) and (R) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of N-protected amino acid derivatives. rsc.org The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation. The enantiomeric excess (% ee) can then be determined by integrating the peak areas of the two enantiomers. Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, have also proven successful in resolving underivatized and N-protected amino acids. sigmaaldrich.comsigmaaldrich.com

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)

While NMR, MS, and IR can confirm the structure of a molecule, they generally cannot be used to determine its absolute stereochemistry without a chiral reference. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral center.

To date, there is no publicly available crystal structure for this compound. However, if a single crystal of sufficient quality could be grown, X-ray diffraction analysis would provide unambiguous proof of the (S)-configuration at the C-2 position. The resulting crystallographic data would also offer precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. rsc.orgrsc.org

Computational and Theoretical Studies on S Methyl 4 Azido 2 Boc Amino Butanoate and Its Reactions

Conformational Analysis and Energy Minima

The biological activity and chemical reactivity of a flexible molecule such as (S)-Methyl 4-azido-2-(Boc-amino)butanoate are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the most stable spatial arrangements of atoms (conformers) and the energy barriers between them.

Due to the presence of several rotatable single bonds, the molecule can adopt numerous conformations. Computational studies, typically employing DFT functionals like B3LYP, are used to explore the potential energy surface of the molecule. preprints.org A systematic search involves rotating key dihedral angles—such as those around the Cα-N, Cα-Cβ, and Cβ-Cγ bonds—to locate all possible low-energy structures. These geometries are then optimized to find the local energy minima. nih.gov

Studies on analogous Boc-protected amino acid esters and azapeptides reveal that intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. preprints.orgnih.gov For this compound, a likely interaction is the formation of a hydrogen bond between the N-H of the Boc-protected amine and the carbonyl oxygen of the methyl ester, leading to a folded, pseudo-cyclic structure. The bulky tert-butyl group of the Boc protecting group also exerts significant steric influence, limiting the accessible conformational space. nih.gov The relative energies of these conformers determine their population at thermal equilibrium.

| Conformer | Description | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Extended Chain | φ ≈ -150, ψ ≈ +150, χ1 ≈ 180 | +1.5 |

| B | Folded (N-H···O=C H-bond) | φ ≈ -80, ψ ≈ +70, χ1 ≈ 60 | 0.0 (Global Minimum) |

| C | Gauche Conformer (Azide-Ester) | φ ≈ -140, ψ ≈ +160, χ1 ≈ -60 | +2.1 |

Reaction Mechanism Elucidation for Key Transformations

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, key transformations involve the azide (B81097) and the protected amine functionalities.

Azide Reduction (Staudinger Reaction): The reduction of the azide to a primary amine via the Staudinger reaction is a fundamental transformation. The mechanism, which has been elucidated computationally, begins with the nucleophilic attack of a phosphine (B1218219) (e.g., triphenylphosphine) on the terminal nitrogen of the azide group. wikipedia.orgnrochemistry.com This step forms a phosphazide (B1677712) intermediate. The subsequent step involves a four-membered cyclic transition state where dinitrogen is eliminated to produce an iminophosphorane (aza-ylide). nrochemistry.comacs.org Finally, hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide. DFT calculations can model the geometry of the transition state and confirm that the elimination of N₂ is the rate-determining step. nih.gov

1,3-Dipolar Cycloaddition: The azide group can readily participate in [3+2] cycloaddition reactions with alkynes to form triazoles (click chemistry). Computational studies of these reactions analyze the frontier molecular orbitals (HOMO and LUMO) of the azide and the alkyne to explain the reaction's feasibility and regioselectivity. acs.org Distortion/interaction analysis along the reaction coordinate can reveal that the energy required to distort the reactants into the transition-state geometry is a major component of the activation barrier. acs.org

Boc Group Deprotection: The acid-catalyzed removal of the Boc protecting group is another critical reaction. Theoretical studies show that the mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to release the free amine. researchgate.net Computational models can evaluate the energy barriers for this process under different acidic conditions.

Prediction of Stereoselectivity in New Synthetic Routes

A major goal of computational chemistry is to predict the stereochemical outcome of a reaction, which is crucial for the synthesis of enantiomerically pure compounds. This involves calculating the energies of the diastereomeric transition states that lead to different stereoisomers. The product distribution is determined by the difference in these activation energies, as described by the Curtin-Hammett principle.

For instance, in a potential synthetic route involving the alkylation of an enolate derived from a precursor to this compound, computational models can predict whether an incoming electrophile will approach from the re or si face. acs.org These models account for steric hindrance from the bulky Boc group and the existing stereocenter, as well as any directing effects from chiral catalysts or auxiliaries. emich.edu

Modern approaches also utilize machine learning and neural networks, trained on large datasets of stereoselective reactions, to predict enantioselectivity. bohrium.comarxiv.org These models use calculated molecular descriptors as inputs to build quantitative structure-selectivity relationships, offering a powerful tool for navigating the vast chemical space of potential catalysts and substrates. rsc.orgrsc.org

| Transition State | Product Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-A (pro-S) | (S,S)-Product | 15.2 | ~95:5 |

| TS-B (pro-R) | (S,R)-Product | 17.0 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about electron distribution and orbital energies.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netnih.gov For this compound, the HOMO is typically localized on the azide group, making it susceptible to reactions with electrophiles and a participant in cycloadditions. The LUMO is often centered around the ester carbonyl group, indicating a site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. dergipark.org.tr It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, MEP analysis would show negative potential around the terminal nitrogens of the azide and the carbonyl oxygens, highlighting them as sites for electrophilic attack or hydrogen bonding. nih.gov Regions near the amide proton and the alpha-proton would show positive potential.

Reactivity Descriptors: Quantum chemical calculations can also yield various reactivity indices. Mulliken charge analysis distributes the total electron density among the atoms, providing insight into the polarity of bonds. dergipark.org.tr The Fukui function is another descriptor that identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -7.2 eV | Indicates nucleophilic character, primarily at the azide group. |

| ELUMO | +0.5 eV | Indicates electrophilic character, primarily at the ester carbonyl. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Suggests high kinetic stability. nih.gov |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |

Future Directions and Emerging Research Avenues for S Methyl 4 Azido 2 Boc Amino Butanoate

Development of More Sustainable Synthetic Routes

The growing emphasis on green chemistry in pharmaceutical and materials synthesis necessitates the development of more environmentally benign and safer methods for producing (S)-Methyl 4-azido-2-(Boc-amino)butanoate and related azido (B1232118) compounds.

Current research is focused on several key areas to improve sustainability: